N-benzyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxyacetamide
Overview
Description
N-benzyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxyacetamide: is an organic compound that features a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxyacetamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Hydroxy and Methyl Groups: The hydroxy and methyl groups can be introduced through selective functionalization reactions such as Friedel-Crafts alkylation and hydroxylation.
Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the quinoline derivative with benzylamine and 2-methoxyacetyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.
Reduction: Reduction reactions can target the quinoline core, potentially leading to the formation of dihydroquinoline derivatives.
Substitution: The benzyl and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Products may include quinoline N-oxides and carboxylic acids.
Reduction: Products may include dihydroquinoline derivatives.
Substitution: Products may include various substituted quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biology, derivatives of this compound may exhibit biological activity, such as antimicrobial or anticancer properties. Research into these derivatives could lead to the development of new pharmaceuticals.
Medicine
In medicine, the compound or its derivatives could be explored for therapeutic applications. For example, its quinoline core structure is similar to that of known antimalarial drugs, suggesting potential for similar applications.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or dyes, due to its stable quinoline core and functional groups.
Mechanism of Action
The mechanism of action of N-benzyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxyacetamide would depend on its specific application. For example, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]nicotinamide
- Methyl 2-((7-benzyl-8-hydroxy-2-quinolinyl)amino)benzoate
- N-benzylmethylamine
Uniqueness
N-benzyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methoxyacetamide is unique due to its specific combination of functional groups and the quinoline core
Properties
IUPAC Name |
N-benzyl-2-methoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-15-8-9-17-11-18(21(25)22-19(17)10-15)13-23(20(24)14-26-2)12-16-6-4-3-5-7-16/h3-11H,12-14H2,1-2H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXOEXQHJZYDBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(CC3=CC=CC=C3)C(=O)COC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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